![molecular formula C18H18N4O2 B2918524 3-[4-(5-Methylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile CAS No. 2379977-19-0](/img/structure/B2918524.png)
3-[4-(5-Methylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(5-Methylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MPOB, and it is a pyrimidine-based molecule that has a piperidine ring attached to it. The aim of
Mécanisme D'action
The mechanism of action of MPOB is not fully understood. However, it is believed that MPOB exerts its antitumor activity by inhibiting the activity of certain enzymes that are involved in cancer cell proliferation and survival. MPOB has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
MPOB has been shown to exhibit potent antitumor activity against various cancer cell lines. In addition, MPOB has been shown to induce cell cycle arrest and apoptosis in cancer cells. However, the biochemical and physiological effects of MPOB on normal cells and tissues are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MPOB is its potent antitumor activity against various cancer cell lines. This makes MPOB a promising lead compound for the development of new drugs that target specific molecular pathways. However, one of the limitations of MPOB is its complex synthesis method, which makes it difficult to produce large quantities of the compound for use in lab experiments.
Orientations Futures
There are several future directions for the study of MPOB. One of the future directions is the development of new drugs that target specific molecular pathways using MPOB as a lead compound. Another future direction is the synthesis of novel polymers and materials using MPOB as a building block. Additionally, further studies are needed to fully understand the biochemical and physiological effects of MPOB on normal cells and tissues.
Méthodes De Synthèse
The synthesis of MPOB is a complex process that involves several steps. The first step involves the reaction of 5-methylpyrimidine-2-carboxylic acid with thionyl chloride to form 5-methylpyrimidine-2-carbonyl chloride. The second step involves the reaction of 5-methylpyrimidine-2-carbonyl chloride with piperidine to form 5-methylpyrimidin-2-ylpiperidine-1-carbonyl chloride. The final step involves the reaction of 5-methylpyrimidin-2-ylpiperidine-1-carbonyl chloride with benzonitrile to form 3-[4-(5-Methylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile.
Applications De Recherche Scientifique
MPOB has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, MPOB has been shown to exhibit potent antitumor activity against various cancer cell lines. In drug discovery, MPOB has been identified as a potential lead compound for the development of new drugs that target specific molecular pathways. In materials science, MPOB has been used as a building block for the synthesis of novel polymers and materials.
Propriétés
IUPAC Name |
3-[4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-13-11-20-18(21-12-13)24-16-5-7-22(8-6-16)17(23)15-4-2-3-14(9-15)10-19/h2-4,9,11-12,16H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLIBPOBZJTUMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{4-[(5-Methylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}benzonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

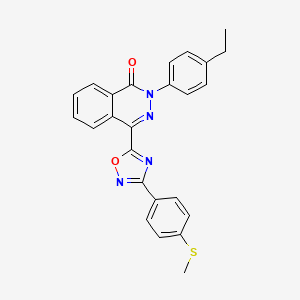
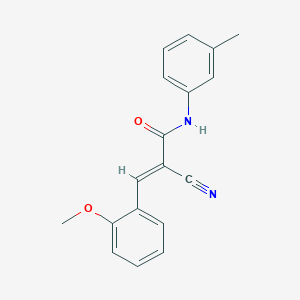
![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2918448.png)
![2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride](/img/structure/B2918449.png)
![2-(ethylthio)-7-(3-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2918450.png)
![1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-methylpiperazine](/img/structure/B2918451.png)
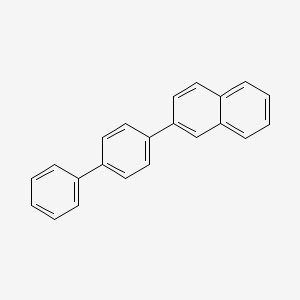
![1-((1R,5S)-8-(3-(3-chloro-4-fluorophenyl)propanoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2918454.png)
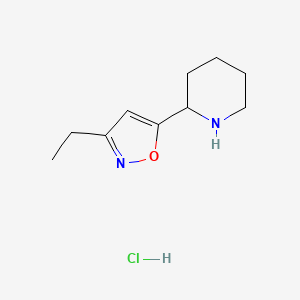
![N-[(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2918458.png)
![2-[1-(2-Indol-1-ylacetyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2918459.png)
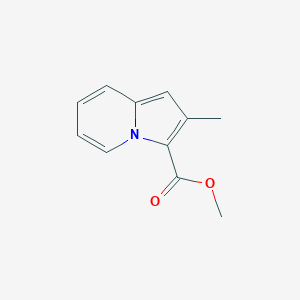
![N-(4-(N-(5-(4-methylpiperidine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)sulfamoyl)phenyl)acetamide](/img/structure/B2918462.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropoxybenzamide](/img/structure/B2918464.png)